molecular formula C10H8OS B14132932 2(1H)-Naphthalenethione, 1-hydroxy- CAS No. 1824266-97-8

2(1H)-Naphthalenethione, 1-hydroxy-

Katalognummer: B14132932
CAS-Nummer: 1824266-97-8
Molekulargewicht: 176.24 g/mol
InChI-Schlüssel: KRRJCAZCWGJSSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Naphthalenethione, 1-hydroxy- is an organic compound that belongs to the class of naphthalenethiones It is characterized by the presence of a hydroxyl group and a thione group attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of naphthalene with sulfur to form naphthalenethione, which is then hydroxylated using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of 2(1H)-Naphthalenethione, 1-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired chemical transformations.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Naphthalenethione, 1-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2(1H)-Naphthalenethione, 1-hydroxy- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2(1H)-Naphthalenethione, 1-hydroxy- involves its interaction with molecular targets through its hydroxyl and thione groups. These functional groups can participate in various chemical reactions, such as redox reactions, which can modulate biological pathways and processes. The compound’s ability to donate or accept electrons makes it a potential candidate for applications in redox biology and chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2(1H)-Naphthalenethione, 1-hydroxy- is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to its pyridine-based analogs. This uniqueness makes it valuable for specific applications where the naphthalene ring’s properties are advantageous.

Eigenschaften

CAS-Nummer

1824266-97-8

Molekularformel

C10H8OS

Molekulargewicht

176.24 g/mol

IUPAC-Name

1-hydroxy-1H-naphthalene-2-thione

InChI

InChI=1S/C10H8OS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,10-11H

InChI-Schlüssel

KRRJCAZCWGJSSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(C(=S)C=CC2=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.